N-(2-hydroxyethyl)methanesulfonamide
Overview
Description
N-(2-hydroxyethyl)methanesulfonamide: is an organosulfur compound that belongs to the sulfonamide family. It is characterized by the presence of a sulfonyl group (O=S=O) connected to an amine group (−NH2) and a hydroxyethyl group. This compound is known for its stability and crystalline nature, making it useful in various chemical applications .
Mechanism of Action
Target of Action
N-(2-hydroxyethyl)methanesulfonamide belongs to the class of compounds known as sulfonamides . The primary targets of sulfonamides are bacterial enzymes involved in the synthesis of folic acid, which is crucial for DNA replication . .
Mode of Action
Sulfonamides, including this compound, are known to act as competitive inhibitors of bacterial enzymes . They mimic the natural substrate of the enzyme, thereby blocking its active site and preventing the normal substrate from binding . This inhibits the enzyme’s function and disrupts the synthesis of folic acid, leading to a halt in DNA replication and bacterial growth .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to folic acid synthesis and DNA replication, given its classification as a sulfonamide . By inhibiting enzymes involved in these pathways, the compound can disrupt bacterial growth and proliferation .
Pharmacokinetics
Sulfonamides are generally well-absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of this compound’s action would be the disruption of folic acid synthesis and DNA replication in bacteria, leading to inhibited bacterial growth . This makes sulfonamides effective antibacterial agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(2-hydroxyethyl)methanesulfonamide can be synthesized through the reaction of methanesulfonyl chloride with ethanolamine. The reaction typically occurs in the presence of a base such as pyridine to neutralize the hydrochloric acid produced during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(2-hydroxyethyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-(2-hydroxyethyl)methanesulfonamide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other sulfonamide compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of sulfonamide-based drugs.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
Comparison with Similar Compounds
Methanesulfonamide: Lacks the hydroxyethyl group, making it less versatile in certain reactions.
N-(2-hydroxyethyl)benzenesulfonamide: Contains a benzene ring, which alters its chemical properties and applications.
N-(2-hydroxyethyl)ethanesulfonamide: Similar structure but with an ethane backbone instead of methane.
Uniqueness: N-(2-hydroxyethyl)methanesulfonamide is unique due to its combination of a hydroxyethyl group and a sulfonamide group. This structure provides a balance of hydrophilic and hydrophobic properties, making it suitable for a wide range of applications in different fields .
Properties
IUPAC Name |
N-(2-hydroxyethyl)methanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO3S/c1-8(6,7)4-2-3-5/h4-5H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKUDFBMFIEUIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001290797 | |
Record name | N-(2-Hydroxyethyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001290797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6601-38-3 | |
Record name | N-(2-Hydroxyethyl)methanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6601-38-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Hydroxyethyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001290797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-hydroxyethyl)methanesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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